molecular formula C20H24N2OS B4184080 N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide

N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide

Cat. No. B4184080
M. Wt: 340.5 g/mol
InChI Key: HMXBWGMMGHJHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide, also known as BZP-TA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It is a derivative of benzylpiperazine (BZP), a recreational drug that has been banned in many countries due to its harmful effects. However, BZP-TA is not a recreational drug and has different properties that make it a promising compound for medical research.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide acts as a partial agonist at the dopamine and serotonin receptors in the brain, meaning that it can activate these receptors to a certain extent but not fully. This results in a moderate increase in the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide also appears to have an effect on the GABA system, which is involved in regulating anxiety.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It also appears to have an effect on the levels of certain enzymes and proteins in the brain, which may be involved in its therapeutic effects. N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide in lab experiments is that it has a relatively low toxicity compared to other compounds that affect the dopamine and serotonin systems. This makes it a safer compound to work with in the lab. However, one limitation is that it is not a widely studied compound, so there is still much to learn about its properties and potential uses.

Future Directions

There are many potential future directions for research on N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide. One area of interest is its potential use as a treatment for addiction. Studies have suggested that N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide may be able to reduce the cravings and withdrawal symptoms associated with drug addiction. Another area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide's anti-inflammatory and antioxidant properties may make it a useful compound for treating these conditions. Finally, more research is needed to fully understand the mechanisms of action of N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide and how it can be used to improve mental health and well-being.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide has been studied for its potential use as a treatment for various medical conditions, including depression, anxiety, and addiction. It has been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in regulating mood and behavior. Studies have also suggested that N-(1-benzyl-4-piperidinyl)-2-(phenylthio)acetamide may have anti-inflammatory and antioxidant properties, making it a potentially useful compound for treating conditions such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(16-24-19-9-5-2-6-10-19)21-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXBWGMMGHJHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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